N-(azetidin-3-yl)benzamide is a chemical compound characterized by the presence of an azetidine ring attached to a benzamide moiety. This compound falls under the category of amides, specifically those containing heterocyclic structures. The azetidine ring is a four-membered saturated nitrogen-containing ring, which contributes to the compound's unique chemical properties and potential biological activities.
The compound is classified as an organic amide, and it is derived from the combination of benzamide and azetidine. Benzamide itself is a simple aromatic amide, while the azetidine component introduces a cyclic structure that can influence the compound's reactivity and interactions with biological targets. N-(azetidin-3-yl)benzamide has garnered interest for its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents and other therapeutic compounds.
The synthesis of N-(azetidin-3-yl)benzamide has been explored through various methodologies. One effective approach involves the reaction of azetidine derivatives with benzoyl chloride or benzoyl anhydride to form the desired amide.
Technical Details:
This method has been demonstrated to yield N-(azetidin-3-yl)benzamide in moderate to high yields, depending on the specific reaction conditions employed .
N-(azetidin-3-yl)benzamide features a benzene ring connected to an azetidine ring through an amide linkage. The molecular formula for this compound is typically represented as C_{10}H_{12}N_{2}O, indicating its composition.
Data:
The structural characteristics of N-(azetidin-3-yl)benzamide allow it to engage in various intermolecular interactions, which are crucial for its biological activity.
N-(azetidin-3-yl)benzamide can participate in several chemical reactions due to its functional groups:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate reactivity without decomposing the compound .
The mechanism of action for N-(azetidin-3-yl)benzamide primarily relates to its potential neuroprotective effects. This compound may exert its action through inhibition of specific enzymes associated with neurodegenerative diseases.
Data:
These mechanisms suggest that N-(azetidin-3-yl)benzamide could be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders.
Relevant Data:
These properties are crucial for determining appropriate handling conditions and potential applications in drug formulation .
N-(azetidin-3-yl)benzamide has several potential applications in scientific research:
N-(Azetidin-3-yl)benzamide is a synthetically accessible small molecule featuring a benzamide group (-C(O)C₆H₅) linked to the nitrogen atom at the 3-position of an azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom [2]. The compound's molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.219 g/mol. Its SMILES representation (C1C(CN1)NC(=O)C2=CC=CC=C2) precisely encodes the connectivity: the benzoyl carbonyl carbon bonds directly to the secondary amine nitrogen of the azetidine ring [2].
The azetidine ring introduces significant ring strain energy (approximately 100-110 kJ/mol), comparable to its oxygen-containing analog (oxetane) but substantially higher than five- or six-membered rings [5]. This strain profoundly influences the molecule's reactivity and conformational behavior. The ring adopts a puckered conformation that minimizes torsional strain, with the N-H bond at C3 positioned pseudo-equatorially, facilitating hydrogen bonding interactions [2]. The benzamide moiety provides a planar, aromatic surface capable of π-π stacking interactions with biological targets.
Topologically, N-(azetidin-3-yl)benzamide is classified as a monocyclic-branched molecule with several key features:
Table 1: Topological Parameters of N-(Azetidin-3-yl)benzamide
Parameter | Value | Significance |
---|---|---|
Ring strain energy | ~100-110 kJ/mol | Enhances reactivity; influences protein binding affinity |
Dipole moment | ~3.5-4.0 D | Moderate polarity improving aqueous solubility |
Molecular volume | ~175-185 ų | Compact scaffold occupying space similar to gem-dimethyl groups |
Polar surface area (PSA) | ~47.6 Ų | Favorable for membrane permeability and oral bioavailability |
Hydrogen bond donors | 2 | Enables strong interactions with biological targets |
Hydrogen bond acceptors | 3 | Facilitates water solubility and target binding |
Rotatable bonds | 3 | Balances conformational flexibility with rigidity |
The synthesis and application of azetidine-containing compounds have evolved significantly alongside broader advances in heterocyclic chemistry. Historically, four-membered heterocycles like azetidines presented formidable synthetic challenges due to ring strain and instability, limiting their exploration compared to five- or six-membered counterparts [3] . Early synthetic routes relied on low-yielding ring-closure reactions or derivatization of natural products, restricting structural diversity.
The discovery of β-lactam antibiotics (penicillins, cephalosporins) in the mid-20th century revolutionized medicinal chemistry and demonstrated the therapeutic value of strained nitrogen heterocycles . This breakthrough stimulated research into other small-ring nitrogen heterocycles, including azetidines. However, practical synthetic methodologies for 3-substituted azetidines remained limited until the late 20th century, when protection-deprotection strategies and transition metal-catalyzed reactions enabled efficient functionalization [2].
N-(Azetidin-3-yl)benzamide exemplifies modern advances in azetidine chemistry. Its synthesis typically involves direct acylation of azetidin-3-amine precursors with benzoic acid derivatives, leveraging contemporary methods for generating azetidin-3-amine building blocks [2]. Recent innovations include:
The development of this compound reflects a broader trend in medicinal chemistry: the strategic incorporation of saturated heterocycles to improve drug-like properties. While approximately 75% of FDA-approved drugs contain nitrogen heterocycles, azetidines remain underrepresented compared to larger rings, offering significant opportunities for novel intellectual property .
Azetidine rings serve as privileged structural motifs in drug design due to their unique physicochemical and pharmacological properties. When incorporated into bioactive molecules like N-(azetidin-3-yl)benzamide, they confer several key advantages:
Conformational Constraint: The azetidine's rigid structure reduces rotational freedom, locking adjacent functional groups into bioactive conformations. This enhances binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding [2] [5].
Metabolic Stability: Azetidines often exhibit enhanced resistance to oxidative metabolism compared to larger saturated heterocycles (e.g., piperidines) due to their reduced ring size and altered electronic properties. For example, azetidine-containing compounds demonstrate lower susceptibility to cytochrome P450-mediated oxidation, extending plasma half-lives [2] .
Polarity Modulation: Azetidine rings are significantly more polar than their cyclobutane analogs due to the nitrogen's lone pair. This nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability. The calculated LogP of N-(azetidin-3-yl)benzamide is ~1.2-1.8, striking a balance between membrane permeability and solubility [2].
Spatial Efficiency: Azetidine occupies a molecular volume similar to gem-dimethyl groups but provides a vector for hydrogen bonding and charge interactions unavailable in hydrocarbon isosteres. This allows more efficient engagement with binding pockets [5].
In kinase inhibitor development, azetidine derivatives demonstrate improved selectivity profiles due to their ability to access unique interactions in the ATP-binding cleft. For example, azetidine-containing AXL kinase inhibitors show enhanced potency (IC₅₀ ~41.5 nM) and cellular activity (GI₅₀ ~1.02 μM in KOV3 cells) compared to their non-azetidine counterparts [5]. Similarly, in ALDH1A inhibitors, the introduction of an oxetane (a structural analog of azetidine) increased aqueous solubility while maintaining potency against ALDH1A3 (IC₅₀ = 0.25 μM) and improving microsomal stability (t₁/₂ > 60 min) [5].
Table 2: Azetidine-Containing Compounds in Clinical Development
Therapeutic Area | Compound (Structure) | Key Features Enabled by Azetidine |
---|---|---|
Oncology | AXL inhibitors (e.g., analog of compound 13) | Enhanced cellular potency (IC₅₀ = 11.4 nM); improved PK |
Metabolic Disorders | Ezetimibe analogs | Cholesterol absorption inhibition via NPC1L1 binding |
Infectious Diseases | β-Lactamase resistant antibiotics | Improved metabolic stability and membrane permeability |
Neuroscience | BACE1 inhibitors | Conformational constraint for improved selectivity |
The scaffold of N-(azetidin-3-yl)benzamide serves as a versatile platform for optimization across multiple dimensions:
These structural manipulations enable medicinal chemists to fine-tune potency, selectivity, and ADMET properties, positioning N-(azetidin-3-yl)benzamide derivatives as promising candidates for therapeutic development across oncology, neuroscience, and infectious disease applications.
Table 3: Key Derivatives of N-(Azetidin-3-yl)benzamide and Their Applications
Derivative Class | Example Modification | Potential Therapeutic Application |
---|---|---|
Benzamide ring substituted | 4-Fluoro, 4-CF₃, 4-OCF₃ | Kinase inhibition (enhanced potency) |
Sulfonamide analogs | N-(Azetidin-3-yl)methanesulfonamide | Improved metabolic stability |
Boronic acid derivatives | VC0164255 analogs | Proteasome inhibition; Suzuki coupling handles |
N-Alkylated azetidines | N-Methyl, N-cyclopropyl | Reduced hERG liability; modulated LogP |
Future research directions include systematic exploration of structure-activity relationships through targeted modifications, investigation of biological targets via proteomics screening, and development of novel synthetic methodologies to access diverse derivatives efficiently [2]. The compound's demonstrated ability to reverse chemoresistance in cancer models (e.g., synergy with Taxol in tumor spheroids) highlights its therapeutic potential in oncology [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0